Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
CAS No.: 94087-56-6
Cat. No.: VC20288947
Molecular Formula: C5H11NNa4O6P2
Molecular Weight: 335.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94087-56-6 |
|---|---|
| Molecular Formula | C5H11NNa4O6P2 |
| Molecular Weight | 335.05 g/mol |
| IUPAC Name | tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
| Standard InChI | InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
| Standard InChI Key | RCFQWXPAIFRWGT-UHFFFAOYSA-J |
| Canonical SMILES | CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine, reflects its structural components:
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A central isopropylamine group ()
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Two methylene-linked phosphonate moieties ()
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Four sodium counterions for charge neutralization.
The canonical SMILES representation, CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+], highlights the symmetry of the phosphonate groups and the coordination of sodium ions. X-ray crystallography studies of analogous bisphosphonates reveal a tetrahedral geometry around the phosphorus atoms, which facilitates strong interactions with divalent metal ions such as and .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 94087-56-6 |
| Molecular Formula | |
| Molecular Weight | 335.05 g/mol |
| IUPAC Name | Tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
| Solubility in Water | >500 g/L (20°C) |
| pKa Values | 2.18 (phosphonate), 7.89 (amine) |
Spectroscopic Characterization
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Infrared Spectroscopy (IR): Strong absorption bands at 1150–1250 cm (P=O stretching) and 950–1050 cm (P–O symmetric stretching).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Related Compounds
Synthetic Pathways
The synthesis proceeds via a two-step protocol:
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Formation of [(Isopropylimino)dimethylene]bisphosphonic Acid:
Isopropylamine reacts with formaldehyde and phosphorus trichloride under acidic conditions to form the bisphosphonic acid precursor: -
Neutralization with Sodium Hydroxide:
The bisphosphonic acid is treated with four equivalents of NaOH to yield the tetrasodium salt:
Table 2: Comparison of Bisphosphonate Derivatives
The potassium analogue exhibits similar chelation capacity but lower aqueous solubility (228 g/L at 20°C), while the 2-ethylhexyl derivative demonstrates superior surfactant compatibility due to its hydrophobic chain .
Pharmacological Properties and Biomedical Applications
Mechanism of Action in Bone Metabolism
Bisphosphonates inhibit osteoclast-mediated bone resorption by:
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Hydroxyapatite Binding: The phosphonate groups chelate , anchoring the compound to bone surfaces.
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Osteoclast Apoptosis: Internalization by osteoclasts disrupts the mevalonate pathway, preventing prenylation of GTPases essential for cell survival .
| Parameter | Value | Test Method |
|---|---|---|
| Calcium Chelation Capacity | 450 mg /g | ASTM D511-14 |
| Thermal Stability | Stable to 250°C | TGA/DSC |
| Corrosion Inhibition | 85% (vs. carbon steel) | ASTM G31-21 |
Detergent Formulations
Incorporated at 0.5–1.5% w/w, the compound:
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